molecular formula C20H20N2O2 B1655028 Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate CAS No. 306936-25-4

Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate

Cat. No. B1655028
CAS RN: 306936-25-4
M. Wt: 320.4 g/mol
InChI Key: YVPACEHKDFRAEV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate, also known as EAPPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrrole derivative and has been synthesized using various methods. EAPPC has been found to have a mechanism of action that involves the inhibition of certain enzymes, which has led to its use in various biochemical and physiological studies.

Scientific Research Applications

Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been used in various scientific research applications, including as an inhibitor of certain enzymes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. Inhibition of COX-2 has been found to be beneficial in the treatment of various inflammatory diseases, such as arthritis and cancer. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that plays a role in the transmission of nerve impulses. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate involves the inhibition of certain enzymes, such as COX-2 and AChE. This compound binds to the active site of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory molecules, such as prostaglandins, and an increase in the levels of neurotransmitters, such as acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. This compound has been shown to decrease the production of inflammatory molecules, such as prostaglandins, and increase the levels of anti-inflammatory molecules, such as interleukin-10. This compound has also been found to protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes, such as COX-2 and AChE. This allows researchers to study the effects of these enzymes on various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types, such as liver cells, at high concentrations.

Future Directions

There are several future directions for research involving Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate. One direction is the development of more selective inhibitors of COX-2 and AChE based on the structure of this compound. Another direction is the study of the effects of this compound on other biological processes, such as cell proliferation and differentiation. Additionally, the potential use of this compound in the treatment of various diseases, such as Alzheimer's disease and cancer, should be further explored.

properties

IUPAC Name

ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPACEHKDFRAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371308
Record name ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306936-25-4
Record name ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-1-(4-nitro-phenyl)-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester of Example 33 (2 mmol, 0.8 g) was dissolved 50% solution of ethyl acetate in ethanol, and treated with Pd/C (0.088 g). The mixture was hydrogenated with H2 (g) at 45 psi. Upon completion of the reaction, the mixture was filtered through Celite and the solvents removed under vacuum. This material was purified over silica gel to yield the named product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Reactant of Route 2
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Reactant of Route 3
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Reactant of Route 4
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Reactant of Route 5
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Reactant of Route 6
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate

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